2H-Nonafluorobutane

Description

Contextualization within the Field of Fluorocarbon Chemistry

Fluorocarbon chemistry is a significant branch of organic chemistry that studies compounds containing carbon-fluorine bonds. Within this field, a distinction is made between various types of fluorinated alkanes. Perfluorocarbons (PFCs) are alkanes where all hydrogen atoms have been replaced by fluorine, rendering them exceptionally stable. numberanalytics.com In contrast, 2H-nonafluorobutane is a hydrofluorocarbon (HFC), a class of synthetic organic compounds containing hydrogen, fluorine, and carbon atoms. wikipedia.orgbritannica.com HFCs are partially fluorinated, meaning they retain at least one hydrogen atom. numberanalytics.com

Significance and Emerging Research Frontiers for this compound Studies

The significance of this compound in current research is multifaceted, with several emerging frontiers.

Advanced Solvents and Reagents: Due to its high thermal stability and low reactivity, this compound is utilized as a specialized solvent in chemical reactions where inertness is crucial. It also serves as a reagent or building block in the synthesis of other complex fluorinated compounds, which are vital for developing new materials and pharmaceuticals.

Biomedical Imaging: A highly promising research frontier is its application in medical imaging. Specifically, it is being investigated for use in fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). nih.gov Because the human body has negligible amounts of endogenous fluorine, using fluorinated compounds like this compound can generate images with virtually no background signal. researchgate.netnih.gov This allows for highly specific and quantitative cell tracking, inflammation detection, and tumor imaging. researchgate.net

Drug Delivery Systems: Researchers are exploring the potential of this compound in novel drug delivery systems. Its unique chemical properties, combined with the general characteristics of fluorocarbons, could be leveraged to enhance the delivery and efficacy of therapeutic agents. nih.gov

Environmental and Atmospheric Chemistry: As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied to understand the environmental behavior and impact of these "forever chemicals". synquestlabs.com Research focuses on its persistence, degradation pathways in the atmosphere, and potential contribution to acid rain through the formation of hydrogen fluoride (B91410) (HF) and trifluoroacetic acid (TFA). sadil.wssynquestlabs.com

Overview of Key Academic Research Domains for this compound

Academic research involving this compound is primarily concentrated in the following domains:

Chemical Synthesis and Materials Science: This domain focuses on the fundamental reactivity of the molecule. Researchers investigate its use in substitution reactions to create new fluorinated molecules with tailored properties for applications in areas like fluoropolymers.

Molecular Spectroscopy: The structural and dynamic properties of this compound are investigated using high-resolution spectroscopic techniques. Microwave spectroscopy, for instance, has been used to precisely determine its rotational constants and molecular geometry, providing fundamental data for theoretical chemistry and atmospheric modeling. researchgate.net

Biomedical and Pharmaceutical Sciences: This research area explores the in-vivo applications of the compound. Key topics include its use as a contrast agent for ¹⁹F MRI and its formulation into emulsions and nanoparticles for drug delivery and cell tracking. nih.govnih.gov

Environmental Science: This domain examines the life cycle and impact of this compound in the environment. Studies include monitoring its atmospheric concentration, understanding its degradation mechanisms, and assessing its potential for bioaccumulation and long-term environmental effects. sadil.wssynquestlabs.com

Data Tables

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,1,1,2,2,3,4,4,4-nonafluorobutane | nih.gov |

| CAS Number | 680-17-1 | nih.gov |

| Molecular Formula | C₄HF₉ | nih.gov |

| Molecular Weight | 220.04 g/mol | nih.gov |

| Boiling Point | 15 °C | synquestlabs.com |

Table 2: Rotational Spectroscopy Data for this compound

| Rotational Constant | Experimental Value (MHz) | Source |

|---|---|---|

| A | 1472.282 | researchgate.net |

| B | 548.5297 | researchgate.net |

| C | 510.349 | researchgate.net |

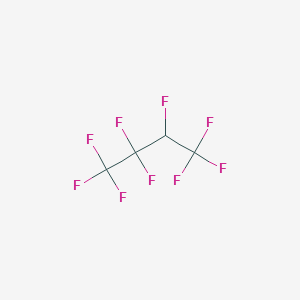

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIZXTKKSIAZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379701 | |

| Record name | 2H-Nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-17-1 | |

| Record name | Butane, 1,1,1,2,2,3,4,4,4-nonafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Nonafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 2h Nonafluorobutane

Advanced Synthetic Pathways for 2H-Nonafluorobutane

The synthesis of hydrofluorocarbons (HFCs) like this compound is driven by the need for alternatives to ozone-depleting substances. Both industrial-scale and laboratory-scale methodologies have been developed, each with distinct approaches to achieve the desired fluorine substitution pattern.

Industrial Production Techniques for Fluorinated Butanes

Industrial production of fluorinated butanes, including their isomers, often relies on processes that can be scaled for large-volume manufacturing. Key among these are electrochemical fluorination (ECF) and vapor-phase fluorination.

Electrochemical Fluorination (ECF): This technique, also known as the Simons process, involves the electrolysis of a hydrocarbon (in this case, butane (B89635) or a partially chlorinated precursor) in anhydrous hydrogen fluoride (B91410). The process typically uses nickel anodes and operates at a cell potential of 5–6 V. ECF can lead to the exhaustive replacement of hydrogen atoms with fluorine, yielding perfluorinated compounds. The process can be challenging to control for producing specific hydrofluoroalkanes, often resulting in a mixture of products that require separation. For volatile hydrocarbons, the Phillips Petroleum process, or "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination), is a variation that uses porous graphite anodes in molten potassium fluoride-hydrogen fluoride (KHF2).

Vapor-Phase Fluorination: This method involves the reaction of a hydrocarbon vapor with a fluorinating agent over a catalyst at elevated temperatures. Elemental fluorine, often diluted with an inert gas, can be used with catalysts such as copper particles coated with silver fluoride. The reaction conditions, including temperature (ranging from approximately 150°C to 400°C), pressure, and catalyst composition, are critical to control the extent of fluorination and minimize decomposition of the carbon skeleton.

A significant industrial product related to fluorinated butanes is HFC-365mfc (1,1,1,3,3-pentafluorobutane), which serves as a foam blowing agent. Its production ramped up in the early 2000s, with commercial-scale plants having capacities of thousands of tonnes per year. While not this compound, the technologies employed for its synthesis, likely involving catalytic hydrofluorination of a chlorinated precursor, are indicative of the industrial approaches to producing fluorinated butanes.

Below is a table summarizing key aspects of industrial fluorination techniques for butanes.

| Technique | Fluorinating Agent | Typical Precursor | Key Process Conditions | Primary Product(s) |

| Electrochemical Fluorination (Simons Process) | Hydrogen Fluoride (via electrolysis) | Butane or partially chlorinated butanes | Nickel anode, 5-6 V | Mixture of perfluorinated and partially fluorinated butanes |

| Vapor-Phase Catalytic Fluorination | Elemental Fluorine (diluted) | Butane or other hydrocarbons | Solid catalyst (e.g., AgF on Cu), elevated temperatures | Mixture of fluorinated butanes |

Laboratory-Scale Synthetic Approaches and Optimization

On a laboratory scale, the synthesis of specific hydrofluoroalkanes like this compound often prioritizes selectivity over sheer volume. A common strategy involves the reduction of a perfluorinated precursor. For instance, the reduction of a perfluorobutanoyl derivative can yield the desired C-H bond.

One plausible laboratory route to this compound is the hydride reduction of a perfluorinated butanoyl fluoride or a related ester. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are powerful reducing agents capable of delivering a hydride ion (H⁻) to a carbonyl group. The reaction would proceed via nucleophilic acyl substitution, where the hydride attacks the carbonyl carbon, followed by the displacement of a fluoride ion and subsequent reduction of the resulting aldehyde to an alcohol, which upon further reaction can lead to the alkane.

Optimization of such a synthesis would involve careful control of reaction parameters to maximize the yield of the desired product and minimize side reactions. Key variables to optimize include:

Choice of Hydride Reagent: LiAlH₄ is a more potent reducing agent than NaBH₄ and may be required for less reactive perfluorinated carbonyls.

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically used for LiAlH₄ reductions to prevent reaction with protic solvents.

Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature to control the reaction rate and prevent over-reduction or decomposition.

Stoichiometry: The molar ratio of the hydride reagent to the perfluorinated precursor is critical to ensure complete conversion without excessive use of the reducing agent.

Work-up Procedure: Careful quenching of the reaction with a proton source (e.g., water or dilute acid) is necessary to neutralize the reactive hydride species and protonate the intermediate alkoxide to form the final product.

The following table outlines a hypothetical laboratory synthesis of this compound via hydride reduction.

| Reactant | Reagent | Solvent | Temperature | Product | Potential Yield |

| Perfluorobutanoyl fluoride | Lithium aluminum hydride (LiAlH₄) | Anhydrous Diethyl Ether | 0 °C to room temperature | This compound | Moderate to Good |

Role of Precursors in the Synthesis of this compound Analogues

The synthesis of this compound and its analogues relies on the availability of suitable starting materials or precursors. For industrial processes involving direct fluorination, the primary precursor is often the parent hydrocarbon, butane, or a partially halogenated derivative.

In the context of building block approaches, more complex precursors are utilized. For example, the synthesis of (S)-Nonafluorobutanesulfinamide, an analogue containing the nonafluorobutyl group, starts from nonafluoro-1-iodobutane. This perfluoroalkyl iodide is a key precursor that can be converted into a Grignard reagent or other organometallic species, allowing for the introduction of the C₄F₉ group into a target molecule. The synthesis involves the reaction of the Grignard reagent derived from nonafluoro-1-iodobutane with an appropriate electrophile.

Another important precursor for creating nonafluorobutane-containing compounds is sulfolane. Through electrochemical fluorination, sulfolane is converted to perfluorobutanesulfonyl fluoride (NfF). This derivative then serves as a versatile reagent for introducing the nonafluorobutanesulfonyl group into various organic molecules.

The choice of precursor is dictated by the desired final product and the synthetic strategy. Direct fluorination methods start with simple hydrocarbon skeletons, while modular syntheses of complex analogues employ functionalized perfluoroalkyl building blocks like perfluoroalkyl iodides or sulfonyl fluorides.

Investigations into this compound Reaction Mechanisms

The chemical reactivity of this compound is largely dictated by the strong carbon-fluorine bonds and the presence of a single carbon-hydrogen bond. The high electronegativity of the fluorine atoms significantly influences the electron density distribution within the molecule, rendering the C-F bonds relatively inert to many chemical transformations.

Analysis of Substitution Reactions Involving this compound

Nucleophilic substitution reactions on the perfluorinated carbon skeleton of this compound are generally difficult to achieve due to the strength of the C-F bond youtube.comlibretexts.org. The high bond dissociation energy of the C-F bond makes it a poor leaving group in traditional Sₙ1 and Sₙ2 reactions. However, under specific conditions, particularly with highly reactive nucleophiles or through radical pathways, substitution may be possible.

A more plausible substitution reaction involving the this compound moiety is the substitution of the hydrogen atom. While the C-H bond is also strong, it can be susceptible to radical abstraction or deprotonation under strongly basic conditions, although the latter is less common for alkanes.

Alternatively, reactions may involve the nucleophilic attack of a hydride ion on a perfluorinated compound to generate a hydrofluorocarbon. This is essentially a reductive substitution of a fluorine atom with a hydrogen atom. Mechanistically, this involves the nucleophilic addition of a hydride to a carbon atom, facilitated by the electron-withdrawing nature of the surrounding fluorine atoms, followed by the elimination of a fluoride ion.

Mechanisms of Fluoride Transfer and Sulfonylation by this compound and its Derivatives

While this compound itself is not typically a fluoride donor, its derivatives, particularly perfluorobutanesulfonyl fluoride (C₄F₉SO₂F or NfF), are well-established reagents for both sulfonylation and, indirectly, fluoride transfer.

Sulfonylation: Perfluorobutanesulfonyl fluoride is a potent electrophile and is widely used to introduce the nonafluorobutanesulfonyl (nonaflate) group onto nucleophiles such as alcohols and amines. The mechanism of sulfonylation involves the nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the sulfonyl fluoride. This is followed by the displacement of the fluoride ion, which is a good leaving group in this context. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile and facilitate the reaction. The resulting nonaflates are excellent leaving groups in subsequent nucleophilic substitution and cross-coupling reactions, often exhibiting greater stability and reactivity than the more common tosylates or triflates. The sulfonylation of lysine residues in proteins by sulfonyl fluorides has been studied, with proposed mechanisms involving either direct substitution of the fluorine atom or an elimination-addition pathway.

Fluoride Transfer: Although NfF's primary role is as a sulfonylation agent, it can also serve as a source of fluoride for nucleophilic fluorination reactions. This typically occurs in a two-step process. First, an alcohol is converted to a nonaflate. Then, in the presence of a fluoride source, the nonaflate group can be displaced by a fluoride ion in a nucleophilic substitution reaction. This demonstrates an indirect fluoride transfer where the sulfonyl fluoride acts as an activator for the hydroxyl group, converting it into a good leaving group that can then be substituted by fluoride.

Reactivity Profiles of this compound under Varying Chemical Environments

The reactivity of this compound (CF₃CF₂CFHCF₃) is largely dictated by the presence of a single, secondary hydrogen atom, which makes the C-H bond the primary site for chemical transformations. The high electronegativity of the surrounding fluorine atoms significantly influences the reactivity of this bond. The reactivity of hydrofluoroalkanes like this compound is generally low, making them suitable for applications requiring chemical inertness. However, under specific conditions, they can undergo reactions such as dehydrofluorination.

The stability of hydrofluoroalkanes is attributed to the strength of the C-F and C-C bonds. The C-H bond, being weaker in comparison, is the most likely point of attack. The reactivity of this C-H bond can be exploited in catalytic systems to introduce functionality. For instance, dehydrofluorination of hydrofluoroalkanes can be achieved using catalysts to yield fluoroolefins, which are valuable intermediates in chemical synthesis. This process involves the cleavage of both a C-H and a C-F bond.

The acidity of the hydrogen atom in this compound is enhanced by the electron-withdrawing effects of the nine fluorine atoms. This facilitates the abstraction of the proton by a base, leading to the formation of a carbanion. The stability of the resulting perfluorinated carbanion is a key factor in the reactivity of the parent compound. Perfluorinated carbanions are recognized as reactive intermediates in fluorocarbon chemistry and their formation can be achieved through the deprotonation of hydrofluorocarbons. acs.org

The reactivity of this compound under different chemical environments can be summarized as follows:

| Chemical Environment | Expected Reactivity | Products |

| Strong Acids | Generally stable, protonation is unlikely due to the electron-withdrawing nature of the fluorine atoms. | No significant reaction expected under normal conditions. |

| Strong Bases | Deprotonation at the C-H position to form a nonafluorobutyl carbanion. | Nonafluorobutyl anion, which can then react with electrophiles. |

| Free Radical Initiators | Homolytic cleavage of the C-H bond to form a nonafluorobutyl radical. | Nonafluorobutyl radical, which can participate in radical chain reactions. |

| Catalytic Systems | C-H bond activation or dehydrofluorination. | Functionalized nonafluorobutanes or nonafluorobutenes. |

Chemical Transformations and Derivatization Strategies for this compound

The chemical transformations of this compound primarily revolve around the functionalization of its C-H bond. These transformations open avenues for the synthesis of a variety of fluorinated derivatives.

Synthesis of Novel Fluorinated Compounds Utilizing this compound as a Reagent

While direct, widespread use of this compound as a reagent is not extensively documented, its potential lies in the generation of the nonafluorobutyl carbanion or radical, which can then be used to introduce the nonafluorobutyl group into other molecules.

Generation and Reactions of the Nonafluorobutyl Anion:

Treatment of this compound with a strong base leads to the formation of the corresponding carbanion. This perfluorinated carbanion is a potent nucleophile and can react with various electrophiles to form new C-C or C-heteroatom bonds. The stability of fluorinated carbanions is influenced by the arrangement of fluorine atoms. siue.edu

| Electrophile | Product Type |

| Alkyl halides | Alkylated nonafluorobutanes |

| Carbonyl compounds | Nonafluorobutyl-substituted alcohols |

| Silyl halides | Silylated nonafluorobutanes |

| Disulfides | Nonafluorobutyl thioethers |

Free Radical Reactions:

The C-H bond in this compound can undergo homolytic cleavage in the presence of radical initiators or under photochemical conditions to generate the nonafluorobutyl radical. This radical can then participate in various radical reactions, such as addition to alkenes or aromatic substitution, to yield a range of fluorinated compounds.

Catalytic Applications of Nonafluorobutane Derivatives in Organic Synthesis

Derivatives of nonafluorobutane, particularly those that are more readily synthesized from other starting materials, have found significant applications as catalysts in organic synthesis. These derivatives often leverage the strong electron-withdrawing nature and stability of the nonafluorobutyl group to enhance catalytic activity and selectivity.

Nonafluorobutanesulfonic Acid (NfOH) and its Derivatives:

Nonafluorobutanesulfonic acid and its derivatives, such as nonafluorobutanesulfonyl fluoride (NfF) wikipedia.org and nonafluorobutanesulfonyl chloride, are powerful tools in organic synthesis.

Nonafluorobutanesulfonic acid (NfOH) is a superacid that can be used as a catalyst in various acid-catalyzed reactions. Its high acidity and thermal stability make it an effective catalyst for reactions such as esterification, Friedel-Crafts reactions, and rearrangements. The use of perfluorosulfonic acids as heterogeneous catalysts is also an area of active research. utwente.nlmdpi.com

Nonafluorobutanesulfonyl fluoride (NfF) is a versatile reagent for the introduction of the nonafluorobutanesulfonyl (nonaflate, Nf) group. wikipedia.org Nonaflates are excellent leaving groups, making them valuable in cross-coupling reactions. Aryl and vinyl nonaflates, prepared from phenols and ketones respectively, readily participate in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Nonafluorobutanesulfonyl chloride is another important derivative used for the preparation of sulfonamides and sulfonate esters. thsci.comd-nb.infochemspider.com

The catalytic applications of these derivatives are summarized in the table below:

| Catalyst/Reagent | Application | Reaction Type |

| Nonafluorobutanesulfonic acid (NfOH) | Acid catalysis | Esterification, Friedel-Crafts, Isomerization |

| Nonafluorobutanesulfonyl fluoride (NfF) | Preparation of nonaflates | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) |

| Aryl/Vinyl Nonaflates | Electrophiles in cross-coupling | C-C and C-Heteroatom bond formation |

| Nonafluorobutanesulfonyl chloride | Sulfonylation agent | Synthesis of sulfonamides and sulfonate esters |

The development of catalysts derived from nonafluorobutane highlights the importance of highly fluorinated structures in modern organic synthesis, providing tools for the construction of complex molecules with enhanced properties.

Computational and Theoretical Chemistry of 2h Nonafluorobutane

Quantum Chemical Characterization of 2H-Nonafluorobutane and Related Fluorocarbons

Quantum chemical calculations offer a powerful lens to inspect the intrinsic properties of molecules at the atomic level. For this compound, these methods elucidate the distribution of electrons, the stability of different spatial arrangements, and the nature of its chemical bonds, which are governed by the strong electronegativity of fluorine atoms.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. In molecular orbital (MO) theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. wikipedia.orgnumberanalytics.com Calculations for this compound are typically performed using Density Functional Theory (DFT) or ab initio methods like Hartree-Fock. colby.edufortunejournals.com These calculations reveal the energy and composition of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. numberanalytics.comsolubilityofthings.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. ijcce.ac.ir For this compound, the high density of electronegative fluorine atoms significantly lowers the energy of its molecular orbitals. A typical DFT calculation (e.g., using the B3LYP functional and a 6-311G(d,p) basis set) would yield the energies of these frontier orbitals. ijcce.ac.ir Visualizing these orbitals shows the HOMO is generally localized around the less-electronegative C-H and C-C bonds, while the LUMO is distributed across the C-F antibonding regions.

Table 1: Representative Output of Electronic Structure Calculation for this compound

| Calculated Property | Description | Typical Predicted Value/Representation |

|---|---|---|

| Energy of HOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 to -9.5 eV |

| Energy of LUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.0 to +2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~10.5 eV |

| Dipole Moment | Measure of the net molecular polarity | ~2.0 - 2.5 Debye |

| Electron Density Map | Shows the spatial distribution of electrons | High density around F atoms, lower around H atom |

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.gov For this compound (CF₃-CF₂-CH₂-CF₃), rotation around the central C2-C3 single bond generates different conformers. The potential energy surface (PES) can be mapped by systematically rotating this dihedral angle and performing a geometry optimization at each step to find the minimum energy for that constrained geometry. fiveable.meqcware.comgmu.edu

The primary conformers of interest are the anti conformation, where the bulky CF₃ groups are positioned 180° apart, and the gauche conformations, where they are approximately 60° apart. Due to steric hindrance between the large, electron-rich CF₃ groups, the anti conformer is expected to be the global energy minimum. gmu.edu The energy difference between the anti and gauche forms and the rotational energy barriers can be quantified through these calculations. qcware.com Methods like MMFF94 or UFF force fields can provide a quick initial scan, while more accurate energies are obtained from DFT or other quantum chemical methods. avogadro.cc

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | C1-C2-C3-C4 Dihedral Angle | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 (Global Minimum) | Most stable conformer with minimal steric hindrance. |

| Gauche | ~±60° | 5 - 8 | Less stable due to steric repulsion between CF₃ groups. |

| Eclipsed (Transition State) | ~120° | 15 - 20 | Energy maximum, represents barrier to rotation. |

| Eclipsed (Transition State) | ~0° | > 25 | Highest energy barrier due to direct eclipsing of CF₃ groups. |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. github.io Quantum chemical calculations are essential for predicting these spectra and assigning specific absorption bands to particular molecular motions. ijcmas.comscifiniti.com The process begins with a geometry optimization to find the lowest energy structure, followed by a frequency calculation. ekb.eg This calculation solves for the normal modes of vibration, their corresponding frequencies (wavenumbers), and their IR and Raman intensities. nih.govnih.gov

For this compound, the vibrational spectrum is complex but contains characteristic peaks. The C-F stretching modes are typically the most intense in the IR spectrum and appear at high wavenumbers (around 1100-1400 cm⁻¹). The C-H stretching vibration appears around 2900-3000 cm⁻¹. Other modes, such as C-C stretching, and various bending and torsional modes, occur at lower frequencies. Theoretical predictions allow for a detailed assignment of each experimental peak to a specific atomic motion, which is critical for structural confirmation and analysis. smu.edu

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| C-H Stretch | 2950 - 3050 | Medium | Strong |

| CH₂ Scissor | 1400 - 1450 | Medium | Weak |

| C-F Asymmetric/Symmetric Stretches | 1100 - 1400 | Very Strong | Medium |

| C-C Stretches | 800 - 1000 | Medium-Weak | Strong |

| CF₃ Deformation/Rocking | 500 - 750 | Strong | Medium |

| Skeletal Bending/Torsion | < 500 | Weak | Medium |

Molecular Dynamics Simulations of this compound Systems

While quantum chemistry focuses on the properties of single molecules, molecular dynamics (MD) simulations are used to study the collective behavior of large ensembles of molecules over time. arxiv.org MD simulations model the movements of atoms and molecules based on a classical force field, which defines the potential energy of the system as a function of atomic positions. researchgate.net This approach is invaluable for investigating the bulk properties, solvent interactions, and aggregation of this compound.

Understanding how this compound interacts with its environment is key to its application as a solvent or in foam blowing. researchgate.netresearchgate.net MD simulations can model this compound as a solute within a "fluorinated medium," such as a perfluorocarbon solvent like perfluorohexane. In these simulations, a box containing hundreds or thousands of solvent and solute molecules is prepared, and their trajectories are calculated over nanoseconds. slideshare.net

Analysis of these simulations focuses on understanding the structure of the solvent around the solute molecule. This is often done by calculating the radial distribution function, g(r), which describes the probability of finding a solvent molecule at a certain distance from the solute. Selective interactions, where specific parts of the solute (e.g., the hydrocarbon CH₂ group) attract or repel solvent molecules differently than other parts (e.g., the perfluorinated CF₃ groups), can be identified. nih.govrsc.org These simulations provide insights into solubility, miscibility, and the microscopic forces driving these phenomena. slideshare.net

The bulk properties of liquid this compound are governed by the intermolecular forces between its molecules. libretexts.org These forces are primarily electrostatic in nature and include London dispersion forces and dipole-dipole interactions. unizin.orgpurdue.edu Given its structure, this compound has a significant permanent dipole moment, leading to notable dipole-dipole attractions. savemyexams.com The large, polarizable fluorine atoms also contribute to strong dispersion forces. sydney.edu.au

MD simulations can be used to investigate how these forces lead to aggregation or clustering in the liquid phase. By analyzing the trajectories, one can observe the formation and lifetime of molecular clusters. researchgate.net The potential of mean force (PMF) between two or more this compound molecules can be calculated to quantify the energetic favorability of them coming together. This is particularly relevant for understanding processes like nucleation, which is the initial step in foam formation where HFC-365mfc is used as a blowing agent. researchgate.net

Table 4: Intermolecular Forces in this compound Systems

| Type of Force | Origin | Relative Strength in this System | Significance |

|---|---|---|---|

| London Dispersion Forces | Temporary fluctuations in electron clouds. | Strong | A dominant force due to the large number of electrons and high polarizability of fluorine atoms. |

| Dipole-Dipole Interactions | Attraction between permanent molecular dipoles. | Moderate-Strong | Arises from the asymmetric distribution of electronegative F atoms and the C-H bond, contributing significantly to cohesion. |

| Hydrogen Bonding | N/A (No H bonded to F, O, or N). | None | This compound cannot act as a hydrogen bond donor. |

Theoretical Studies on Reaction Pathways and Energetics

Theoretical studies are crucial for understanding the complex reactions of fluorinated butanes. Computational chemistry allows for the exploration of potential energy surfaces, helping to identify likely reaction mechanisms, intermediates, and the energy required for reactions to occur. For a molecule like this compound, key areas of theoretical investigation would include the breaking of its various chemical bonds.

Computational Elucidation of Transition States in this compound Reactions

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The elucidation of these states is fundamental to understanding reaction mechanisms and rates. For this compound, reactions would likely involve the breaking of C-C, C-F, or C-H bonds.

Computational methods, particularly Density Functional Theory (DFT), are the standard tools for locating and characterizing transition states. These calculations would determine the geometry of the transition state and its energy, which corresponds to the activation energy barrier of the reaction. However, specific studies detailing the transition state structures for reactions of this compound are not found in the reviewed literature. A thesis mentioning the dehydrohalogenation of 1,1,1,2,2,3,4,4,4-nonafluorobutane suggests the occurrence of a transition state but does not provide computational details on its structure or energetics. scholaris.ca

Prediction of Dissociation Pathways and Energy Barriers for Fluorinated Butanes

The dissociation of a molecule involves the breaking of its chemical bonds. For this compound, several primary dissociation pathways can be hypothesized, each with a corresponding energy barrier that must be overcome. These pathways include:

C-H Bond Dissociation: Breaking the single C-H bond to form a nonafluorobutyl radical and a hydrogen atom.

C-F Bond Dissociation: Cleavage of one of the nine C-F bonds, which are known for their high strength.

C-C Bond Dissociation: Fragmentation of the carbon backbone.

Computational models can predict the energy required for each of these dissociation pathways. While general principles of physical organic chemistry suggest that C-C and C-H bonds are typically weaker than C-F bonds, precise, computationally derived energy barriers for this compound are not documented in available research. Therefore, a data table of specific dissociation energy barriers cannot be provided.

Development of Advanced Computational Models for Per- and Polyfluorinated Systems

The study of per- and polyfluorinated compounds like this compound benefits from the continuous development of more sophisticated computational models. These advanced models aim to improve the accuracy of predictions for the properties and reactivity of these environmentally significant molecules.

Key areas of development include:

Improved Functionals in DFT: Creating new functionals that better account for the electron correlation effects in highly fluorinated systems.

Multi-scale Modeling: Combining quantum mechanical methods for the reactive site with molecular mechanics for the larger environment to study these molecules in more complex systems, such as in solution or at interfaces.

Machine Learning Potentials: Utilizing machine learning to develop force fields that can accurately and efficiently simulate the dynamics of large systems of polyfluorinated molecules over longer timescales.

While these advanced models are being developed and applied to the broader class of per- and polyfluoroalkyl substances (PFAS), their specific application to generate detailed data for this compound has not been reported in the surveyed scientific literature.

Environmental Chemistry and Atmospheric Fate of 2h Nonafluorobutane

Global Warming Potential (GWP) Assessment for 2H-Nonafluorobutane and Related Fluorocarbons

Fluorinated compounds are potent greenhouse gases, and their impact on climate change is quantified using the Global Warming Potential (GWP) metric.

The Global Warming Potential (GWP) is an index that quantifies the relative radiative impact of a pulse emission of a greenhouse gas compared to an equal mass emission of carbon dioxide (CO₂) over a specific time horizon. ipcc.chcolorado.edu The 100-year time horizon is the most commonly used standard, as established by the Intergovernmental Panel on Climate Change (IPCC). colorado.educopernicus.org

The determination of a GWP value involves two key factors:

Radiative Forcing: This measures the ability of a gas to absorb infrared radiation, thereby trapping heat in the atmosphere. ipcc.chcarbonkit.net It is calculated based on the gas's infrared absorption spectrum. Fluorinated gases are particularly effective at absorbing radiation in the "atmospheric window," a region of the electromagnetic spectrum where CO₂ and water vapor are largely transparent.

Atmospheric Lifetime: This determines how long the gas persists in the atmosphere before being removed by chemical or physical processes. chartsbin.com A longer lifetime allows the gas to exert a warming influence over a greater period.

The GWP is calculated as the time-integrated radiative forcing of the gas divided by the time-integrated radiative forcing of CO₂ over the chosen time horizon. carbonkit.net The IPCC regularly assesses and publishes GWP values based on the latest scientific understanding of atmospheric chemistry and physics. ipcc.chepa.gov

Fluorinated greenhouse gases (F-gases), including HFCs like this compound, PFCs, and sulfur hexafluoride (SF₆), make a significant contribution to anthropogenic radiative forcing, despite their relatively low atmospheric concentrations compared to CO₂. europa.euwmo.int Their high GWP values mean that even small emissions can have a substantial impact on the climate system. epa.gov

Table 2: Global Warming Potentials (100-Year Time Horizon) of Selected Fluorocarbons This table is interactive. You can sort and filter the data.

Ozone Depletion Potential (ODP) Evaluation of Fluorinated Compounds

The ozone depletion potential (ODP) of a chemical compound is a relative measure of its effectiveness in degrading the stratospheric ozone layer. This metric is benchmarked against trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.

Comparative Analysis with Chlorinated and Brominated Ozone-Depleting Substances

In stark contrast to HFCs, older classes of halogenated hydrocarbons, namely chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), have significant ODP values due to the presence of chlorine. parcs.ch For instance, HCFC-141b, the compound that HFC-365mfc was designed to replace, has a notable ODP because it contributes to stratospheric ozone depletion. consensus.appunfccc.int CFCs, such as CFC-11, were found to be even more damaging. The Montreal Protocol initiated the phase-out of these substances, leading to the introduction of alternatives like HFCs. britannica.comparcs.ch While HFCs solve the problem of ozone depletion, they are recognized as potent greenhouse gases and are regulated under different international agreements, such as the Kyoto Protocol and its Kigali Amendment. parcs.chccacoalition.org

Table 1: Comparative Ozone Depletion Potential (ODP) of Selected Compounds

| Compound Class | Specific Compound | Formula | Ozone Depletion Potential (ODP) |

| Hydrofluorocarbon (HFC) | This compound (HFC-365mfc) | CF₃CH₂CF₂CH₃ | 0 sabtechmachine.comunfccc.int |

| Hydrofluorocarbon (HFC) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | CF₃CH₂CHF₂ | 0 sabtechmachine.com |

| Hydrochlorofluorocarbon (HCFC) | Dichlorofluoroethane (HCFC-141b) | C₂H₃Cl₂F | >0 (Significant) consensus.app |

| Chlorofluorocarbon (CFC) | Trichlorofluoromethane (CFC-11) | CCl₃F | 1 (Reference Value) parcs.ch |

Environmental Transport and Distribution Modeling of Fluorinated Species

The environmental journey of fluorinated compounds like this compound from their emission sources to their ultimate sinks is governed by complex transport and partitioning processes.

Atmospheric Transport Phenomena and Long-Range Dispersion

Once released into the troposphere, HFCs like this compound are subject to atmospheric transport and long-range dispersion. parcs.ch Emissions primarily occur through leakage from applications such as foam blowing, refrigeration, and air conditioning systems. naturvardsverket.se These compounds are relatively stable and can have atmospheric lifetimes ranging from years to decades, allowing them to become well-mixed in the atmosphere and transported far from their original sources. britannica.comccacoalition.org For example, atmospheric measurements have detected HFC-365mfc over Europe, with models tracing its origins to industrial source regions in northern Italy and eastern France. parcs.ch This long-range transport capability is a key factor in the global distribution of these synthetic gases. mit.edu

Mechanisms of Environmental Deposition and Partitioning

The removal of fluorinated species from the atmosphere occurs through chemical degradation and physical deposition processes. ipcc.ch The primary atmospheric sink for HFCs is reaction with hydroxyl (OH) radicals. fluorocarbons.org The resulting degradation products and any remaining parent compound can be removed from the atmosphere via wet deposition (washout by precipitation) and dry deposition. ipcc.ch

The partitioning of a compound between air, water, and soil is influenced by its physical-chemical properties, such as its Henry's Law Constant (HLC). A lower HLC indicates higher water solubility and a greater tendency to partition into aquatic systems. For instance, research on related fluorinated compounds shows that the presence of functional groups like ethoxy or hydroxyl groups influences their HLC and, therefore, their environmental partitioning behavior. Compounds with lower volatility may pose a greater risk to groundwater, while more volatile compounds persist in the atmosphere.

Environmental Fate of Per- and Polyfluoroalkyl Substances (PFAS) Precursors

This compound is classified as a polyfluoroalkyl substance (PFAS). synquestlabs.com Within the vast family of PFAS, "precursor" compounds are those that can transform or degrade in the environment to form highly persistent terminal PFAS, such as perfluorocarboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). umweltbundesamt.demst.dk

The atmospheric degradation of PFAS precursors is a significant indirect source of persistent PFCAs in the environment, including in remote locations. mit.edu Fluorotelomer alcohols (FTOHs), for example, are well-studied precursors that undergo photochemical reactions in the atmosphere to form a series of intermediate products that ultimately yield PFCAs. mit.eduumweltbundesamt.de

Applications and Industrial Relevance of 2h Nonafluorobutane Non Medical Focus

2H-Nonafluorobutane as a Specialized Solvent in Chemical Processes

Solvents are crucial in the chemical industry, acting as media for chemical reactions, cleaning agents, and carriers for active substances. foodcom.pl Organic solvents, which contain carbon atoms, are widely used, and their properties, such as polarity and volatility, determine their specific applications. foodcom.pl this compound's distinct properties position it as a specialized solvent in demanding chemical processes.

The stability of this compound makes it a useful solvent in various chemical reactions. Its high thermal stability and low reactivity allow it to dissolve a wide array of compounds without interfering in the reactions themselves. This inertness is particularly valuable in syntheses where the solvent must not participate in the reaction pathway.

A significant application of nonafluorobutane derivatives is found in modern organic synthesis, particularly in cross-coupling reactions. Nonafluorobutanesulfonates (nonaflates), which are derived from nonafluorobutane sulfonic acid, have emerged as practical and highly stable alternatives to the more commonly used triflates. rsc.org In procedures like the Buchwald-Hartwig amination, a cornerstone of pharmaceutical and materials chemistry for forming carbon-nitrogen bonds, nonaflates serve as excellent leaving groups. rsc.org They are noted to be more stable than triflates, making them easier to handle and store for longer periods, and are less prone to hydrolysis and other side reactions that can reduce the yield and purity of the desired product. rsc.org

Beyond its role as a passive solvent, this compound serves as a key reagent and building block in the synthesis of advanced fluorinated materials. It is used in the production of specialty chemicals such as fluoropolymers and fluorinated surfactants. researchgate.net

Fluorinated materials are critical in modern technology due to their exceptional chemical and thermal stability. researchgate.netnih.gov The incorporation of perfluoroalkyl groups, such as that derived from nonafluorobutane, imparts unique properties to polymers and surfactants. nih.gov These properties include:

Enhanced Stability : The carbon-fluorine bond is exceptionally strong and stable, leading to materials with high resistance to chemical attack and thermal degradation. nih.gov

Surface Activity : Fluorinated surfactants exhibit superior surface activity, meaning they are highly effective at reducing surface tension. This makes them valuable as wetting agents, emulsifiers, and dispersants in various industrial formulations. researchgate.net

Hydrophobicity and Lipophobicity : Surfaces treated with fluoropolymers repel both water and oils, a property utilized in stain-repellent textiles and grease-proof coatings for paper. nih.gov

The development of new materials is increasingly driven by advanced computational methods and artificial intelligence. idtechex.commicrosoft.com Materials informatics uses machine learning to screen and discover novel materials, including polymers and composites, for specific applications, accelerating the innovation cycle. idtechex.comcas.org

Innovation and Development of New Fluorinated Technologies

The strategic incorporation of fluorinated moieties into molecules is a cornerstone of modern materials science, enabling the development of technologies with enhanced performance and stability. This compound, as a partially fluorinated short-chain compound, and its derivatives are integral to this innovation, serving as versatile building blocks for a new generation of fluorinated materials. sigmaaldrich.comhilarispublisher.com The development is largely driven by an industry-wide initiative to create high-performance, sustainable alternatives to older, long-chain per- and poly-fluoroalkyl substances (PFAS). semiconductors.org

A primary role for these C4-based fluorinated compounds is as synthetic building blocks. sigmaaldrich.com The introduction of a nonafluorobutyl group into a larger molecular structure can significantly modulate key physical and chemical properties, including thermal stability, reactivity, and surface energy. sigmaaldrich.com This principle is actively applied in the formulation of advanced polymers, coatings, and specialized fluids for various non-medical industrial sectors.

Advanced Polymer and Coating Development

A significant area of innovation is the synthesis of novel fluoropolymers and coatings. Research has shifted towards using short-chain PFAS, such as those derived from a C4 backbone, in response to concerns about the persistence and bioaccumulation of traditional long-chain (C8 and longer) compounds. researchgate.netmst.dk These newer materials are designed to offer comparable or superior performance with a more favorable environmental profile.

Key research findings indicate that fluorinated polymers containing short perfluorobutyl groups in their side chains can exhibit excellent hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. researchgate.net This makes them ideal for creating advanced surfaces that are, for example, self-cleaning or stain-resistant. researchgate.net Innovation in this field focuses on precisely tuning the surface properties and degradation characteristics by modifying the "spacer" structures that link the fluorinated side chains to the main polymer backbone. researchgate.net Furthermore, research has demonstrated that multi-branched thiols bearing ultra-short fluorinated alkyl groups can create omniphobic self-assembled monolayers, representing a viable substitute for long-chain perfluoroalkanes in surface coatings. researchgate.net

| Feature | Finding | Application Relevance | Source |

| Chain Length | Polymers with short (≤C6) fluorocarbon side chains exhibit good degradability. | Development of more environmentally sustainable fluoropolymers. | researchgate.net |

| Surface Properties | Incorporation of perfluorobutyl groups creates surfaces with low surface tension. | Formulation of hydrophobic and oleophobic coatings for stain and water resistance. | researchgate.net |

| Structural Design | Multi-branched thiols with short fluoroalkyl groups can form stable, omniphobic monolayers. | Creation of high-performance, durable surface coatings as alternatives to long-chain compounds. | researchgate.net |

Innovation in Synthesis and Advanced Materials

Beyond polymers, nonafluorobutane derivatives are pivotal in the creation of other advanced materials. For instance, derivatives such as nonafluorobutane-1-sulfonate are key components in the synthesis of novel ionic liquids. justia.comnd.edugoogleapis.comgoogle.com Ionic liquids are salts that are liquid at low temperatures and are considered a transformative class of materials for applications requiring high thermal stability and ionic conductivity, such as in advanced batteries and supercapacitors. nih.gov

Patents reveal the use of 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate in creating dimeric and protonated dimeric ionic liquids specifically designed to enhance the performance and durability of catalysts in polymer electrolyte membrane fuel cells (PEMFCs). justia.comnd.edu These specialized ionic liquids improve catalyst activity by preventing oxide formation and water adsorption on the catalyst surface. nd.edu This represents a significant technological advancement for clean energy systems.

The semiconductor industry has also seen a shift towards using shorter-chain PFAS alternatives. semiconductors.org Perfluorobutane sulfonic acid (PFBS) and its derivatives have been identified as effective substitutes for many applications previously reliant on long-chain compounds. semiconductors.orgnih.gov Recent studies have identified perfluorobutane sulfonamido derivatives as an emerging class of fluorosurfactants used in semiconductor manufacturing. nih.gov

| Derivative of Nonafluorobutane | Innovative Technology | Potential Application | Source |

| Nonafluorobutane-1-sulfonate | Dimeric Ionic Liquids | Catalyst promoters for Polymer Electrolyte Membrane Fuel Cells (PEMFCs). | justia.comnd.edu |

| Nonafluorobutane-1-sulfonyl imides | Ionic Liquids | Advanced electrolytes for energy storage devices. | googleapis.comnih.gov |

| Perfluorobutane Sulfonic Acid (PFBS) Derivatives | Fluorosurfactants | Materials for photolithography and other processes in semiconductor manufacturing. | semiconductors.orgnih.gov |

The continuous development of new synthesis methods, such as electrochemical fluorination (ECF) and the use of novel fluorinating reagents, further expands the toolkit for creating these advanced materials. fluorine1.rursc.org These innovations allow for more precise control over the fluorination process, leading to higher yields and the ability to create complex molecules with tailored functionalities for a wide array of industrial applications. fluorine1.ru

Analytical Methodologies for Characterization and Detection of 2h Nonafluorobutane

Spectroscopic Techniques for Molecular Characterization

Spectroscopy is a cornerstone in the structural elucidation of 2H-nonafluorobutane, offering detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. wvu.edu For this compound, various NMR methods are employed:

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to identify and quantify the hydrogen atoms within a molecule. In this compound, the single hydrogen atom produces a characteristic signal in the ¹H NMR spectrum. The chemical shift and splitting pattern of this signal provide information about the electronic environment and neighboring fluorine atoms. wvu.eduhmdb.camlochemie.nl

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. colab.ws Each unique carbon atom in this compound will produce a distinct signal, and the coupling with attached fluorine atoms (¹⁹F) results in complex splitting patterns that aid in structural assignment. wvu.edupublish.csiro.au

¹⁹F NMR Spectroscopy: Given the high fluorine content, ¹⁹F NMR is an indispensable tool for characterizing this compound. It provides detailed information about the different fluorine environments within the molecule. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between different nuclei (e.g., ¹H-¹³C), further confirming the molecular structure of this compound. epa.gov

| NMR Data for this compound | |

| Nucleus | Expected Observations |

| ¹H | A single signal, split by adjacent fluorine atoms. |

| ¹³C | Multiple signals corresponding to the four carbon atoms, each split by attached fluorine atoms. |

| ¹⁹F | Multiple signals corresponding to the different fluorine environments. |

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. savemyexams.comlibretexts.org The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. specac.com For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the vibrations of C-F and C-H bonds. epa.gov The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. savemyexams.com The presence and position of these bands confirm the fluorinated nature of the compound. nih.gov The region below 1500 cm⁻¹, known as the fingerprint region, provides a complex and unique pattern that can be used for definitive identification by comparison with a reference spectrum. savemyexams.comspecac.com

| Characteristic IR Absorption Bands | |

| Bond | Typical Wavenumber Range (cm⁻¹) |

| C-H stretch | 2850-3000 |

| C-F stretch | 1000-1400 savemyexams.com |

Mass Spectrometry (MS) Approaches

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. warwick.ac.uk Various MS methods are applicable to the analysis of this compound:

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates volatile compounds before they are detected by a mass spectrometer. tandfonline.comnih.gov This is a primary method for the analysis of volatile fluorocarbons like this compound. researchgate.netresearchgate.net The gas chromatograph separates this compound from other components in a mixture, and the mass spectrometer provides a mass spectrum that can be used for identification. jocpr.com Electron ionization (EI) is a common ionization technique used in GC-MS. google.com

LC-MS/MS: While less common for highly volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the analysis of fluorinated compounds, sometimes after derivatization. sigmaaldrich.comfpc.com.twdeckers.comdiva-portal.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. beilstein-journals.org For this compound (C4HF9), HRMS can confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. nih.gov The monoisotopic mass of this compound is 219.99345349 Da. nih.gov

| Mass Spectrometry Data for this compound | |

| Property | Value |

| Molecular Formula | C4HF9 nih.gov |

| Molecular Weight | 220.04 g/mol nih.gov |

| Monoisotopic Mass | 219.99345349 Da nih.gov |

| Common GC-MS Ionization | Electron Ionization (EI) google.com |

Advanced Spectroscopic Methods in Fluorinated Compound Analysis

The analysis of fluorinated compounds often benefits from advanced and specialized spectroscopic techniques. These methods can provide more detailed structural information or enhanced sensitivity. For instance, tandem mass spectrometry (MS/MS) techniques, often coupled with GC, can be used for fragmentation studies to further confirm the structure of this compound and to detect it at trace levels in complex matrices. nih.gov

Chromatographic Separation Techniques for this compound Analysis

Chromatography is essential for separating this compound from mixtures, a critical step for accurate quantification and identification.

Gas Chromatography (GC) for Volatile Fluorocarbons

Gas chromatography (GC) is the premier separation technique for volatile compounds like this compound. lcservicesltd.co.uk The choice of the GC column and operating conditions is crucial for achieving good separation.

Liquid Chromatography (LC) for Fluorinated Derivatives and Metabolites

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), serves as a cornerstone for the analysis of fluorinated compounds, including the derivatives and potential metabolites of this compound. nih.govnih.gov These techniques are essential for separating complex mixtures of non-volatile compounds prior to their detection and quantification. chromatographyonline.com For fluorinated substances, reverse-phase chromatography is the most common approach, utilizing columns that can effectively interact with these unique molecules. chromatographyonline.comnih.gov

The choice of stationary phase (the column) is critical. While traditional C18 columns are widely used, specialized fluorinated stationary phases, such as those with perfluorophenyl or perfluoroalkyl modifications, can offer enhanced selectivity for organofluorine compounds due to favorable dipole-dipole and fluorophilic interactions. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as acetic or formic acid to improve ionization for mass spectrometry detection. nih.govnih.gov

Detection is most powerfully achieved by coupling the LC system with a mass spectrometer (MS), a technique known as LC-MS. nih.gov Tandem mass spectrometry (LC-MS/MS) is frequently employed for its high sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations (ng/L or ppt (B1677978) levels). tandfonline.comnih.gov This is crucial for identifying and quantifying metabolites, which are often present at much lower levels than the parent compound. jfda-online.com For instance, methods have been developed to quantify various per- and polyfluoroalkyl substances (PFAS) and their metabolites in complex matrices like fish muscle, wastewater, and soil by optimizing sample extraction and LC-MS/MS analysis. nih.govtandfonline.comjfda-online.com

Table 1: Overview of Liquid Chromatography Methods for Fluorinated Compound Analysis

| Analytical Technique | Stationary Phase (Column) Example | Detector | Application Focus | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Reverse-Phase C18 | Tandem Mass Spectrometry (MS/MS) | Targeted quantification of known PFAS in water, soil, sludge. tandfonline.com | tandfonline.com |

| UPLC-TOF-MS | Not Specified | Time-of-Flight Mass Spectrometry (TOF-MS) | Non-targeted screening for a comprehensive characterization of PFAS contamination. waters.com | waters.com |

| HPLC with Fluorinated Phases | Perfluorophenyl, Perfluoroalkyl | Mass Spectrometry (MS), UV (PDA) | Enhanced selectivity for organofluorine compounds, separation of polar pharmaceuticals. researchgate.net | researchgate.net |

| LC-ESI-MS/MS | Reverse-Phase Eclipse Plus C18 | Electrospray Ionization Tandem MS | Identification and quantification of drug metabolites. nih.gov | nih.gov |

Advanced Analytical Strategies for Complex Environmental Matrices

The monitoring of fluorinated compounds like this compound and its transformation products in the environment relies on two primary analytical strategies: targeted and non-targeted analysis. epa.gov

Targeted analysis focuses on a specific, predefined list of known analytes. epa.gov This approach utilizes methods, typically involving tandem quadrupole mass spectrometers, that are optimized for maximum sensitivity and selectivity for the target compounds. waters.com Analytical standards are required for each compound to ensure accurate quantification. epa.gov While targeted methods provide excellent sensitivity with low limits of detection, their primary limitation is that they only see what they are looking for; any unknown derivatives, metabolites, or novel fluorinated pollutants not on the target list will be missed. waters.comchromatographyonline.com

Non-targeted analysis (NTA) , in contrast, aims to identify all detectable known and unknown compounds within a sample. epa.gov This strategy employs high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, which can determine the accurate mass of thousands of compounds in a single run. waters.comepa.gov This allows for the discovery of new or unexpected fluorinated compounds and transformation products that would be invisible to targeted methods. chromatographyonline.com While powerful for discovery, NTA methods are generally less sensitive than targeted methods and quantification can be more challenging, sometimes relying on semi-quantification against structurally similar compounds when authentic standards are unavailable. epa.govchromatographyonline.com A study on wastewater from electronics fabrication facilities demonstrated this power, quantifying 12 target PFAS while also detecting 133 non-target homologues, which constituted the bulk of the total PFAS concentration. acs.org

Table 2: Comparison of Targeted and Non-Targeted Analytical Strategies

| Feature | Targeted Analysis | Non-Targeted Analysis (NTA) | Reference |

|---|---|---|---|

| Goal | Quantify a predefined list of specific compounds. | Identify all detectable compounds (knowns and unknowns). | epa.gov |

| Primary Technology | Tandem Quadrupole Mass Spectrometry (e.g., UPLC-QqQ-MS/MS). | High-Resolution Mass Spectrometry (e.g., UPLC-Q-Exactive-HRMS). | epa.govnih.gov |

| Sensitivity | Very high; lower detection limits. | Generally lower than targeted methods. | chromatographyonline.com |

| Scope | Narrow; only detects compounds on the target list. | Broad; can discover novel or unexpected compounds. | waters.comchromatographyonline.com |

| Quantification | Requires authentic standards for accurate quantification. | Can be semi-quantitative if standards are unavailable. | epa.gov |

| Cost & Time | Generally less expensive and faster per sample for a small list of analytes. | More expensive and time-consuming, especially data analysis. | chromatographyonline.com |

Isotopic tracer analysis is a powerful tool for elucidating the transformation pathways and reaction mechanisms of chemical compounds, including fluorinated substances. ias.ac.inwur.nl This technique involves using molecules in which one or more atoms have been replaced by an isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), or carbon-12 (¹²C) with carbon-13 (¹³C). ias.ac.innih.gov These isotopically labeled molecules act as tracers, allowing researchers to follow their path through a chemical or biological process without significantly altering the chemical properties of the molecule. ias.ac.in

By tracking the labeled atoms from the reactant to the product, scientists can determine which bonds are broken and formed during a reaction, providing direct evidence for a proposed mechanism. ias.ac.in For example, isotopic data for carbon and hydrogen were used to investigate the initial steps of anaerobic benzene (B151609) biodegradation, with the results suggesting different initial reaction mechanisms were at play under different microbial conditions. nih.gov

In the context of environmental analysis of compounds like this compound, stable isotope tracers are fundamental to the isotope dilution method. epa.gov In this quantitative technique, a known concentration of an isotopically labeled analog of the target analyte is added to the sample before extraction and processing. epa.gov Because the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, any loss of analyte during these steps can be corrected for by measuring the recovery of the labeled standard. This approach significantly improves the accuracy and precision of quantification, especially in complex environmental matrices where matrix effects can suppress or enhance the instrument's signal. epa.gov

Table 3: Common Stable Isotopes and Their Role in Mechanistic Studies

| Isotope | Labeled Atom | Common Analytical Technique | Application in Reaction Studies | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Hydrogen | Mass Spectrometry (MS), NMR Spectroscopy | Tracing hydrogen transfer reactions, determining kinetic isotope effects. | ias.ac.innih.gov |

| Carbon-13 (¹³C) | Carbon | Mass Spectrometry (MS), NMR Spectroscopy | Elucidating metabolic pathways, tracking carbon backbones in degradation. | wur.nlnih.gov |

| Nitrogen-15 (¹⁵N) | Nitrogen | Mass Spectrometry (MS), NMR Spectroscopy | Following the fate of nitrogen-containing compounds and metabolites. | nih.gov |

| Oxygen-18 (¹⁸O) | Oxygen | Mass Spectrometry (MS) | Monitoring oxygen transfer, hydrolysis, and oxidation reactions. | nih.gov |

Data Processing and Chemometric Approaches in Analytical Chemistry

The advanced analytical instruments used to study fluorinated compounds, especially HRMS in non-targeted analysis, generate vast and complex datasets. frontiersin.org Extracting meaningful chemical information from this raw data is a significant challenge that requires sophisticated data processing and chemometric techniques. mdpi.comnih.gov Chemometrics applies mathematical and statistical methods to design optimal experiments, and to analyze and interpret chemical data. mdpi.com

Initial data processing for LC-MS data involves several steps, including baseline correction, peak detection to identify ion signals, and peak alignment to correct for shifts in retention time between different samples. nih.gov For NTA of PFAS, specialized workflows have been developed to automate the search for potential fluorinated compounds by looking for characteristic mass defects and isotopic patterns associated with fluorine. nih.gov

Once processed, chemometric methods are employed to analyze the data. Principal Component Analysis (PCA) is a widely used unsupervised technique that reduces the dimensionality of complex datasets, allowing for the visualization of patterns and groupings among samples. mdpi.comiu.edu It can help identify outliers or distinguish between samples from different sources based on their chemical profiles. mdpi.com Other methods, such as Partial Least Squares (PLS) regression, are supervised techniques used to build predictive models, for example, to correlate spectral data with the concentration of a compound. mdpi.com These approaches are essential for identifying biomarkers of exposure or tracking the progress of a chemical reaction in a complex system. iu.edu The combination of Raman spectroscopy with chemometrics, for instance, has been shown to be effective in distinguishing between different PFAS compounds and their isomers. spectroscopyonline.com

Table 4: Selected Chemometric Techniques in Chemical Analysis

| Technique | Type | Primary Function | Example Application | Reference |

|---|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised Pattern Recognition | Reduces data dimensionality; visualizes sample groupings and outliers. | Distinguishing between different PFAS isomers based on spectral data; identifying unique VOC profiles for disease detection. | mdpi.comiu.eduspectroscopyonline.com |

| Partial Least Squares (PLS) Regression | Supervised Regression | Creates predictive models correlating analytical data (e.g., spectra) to a response variable (e.g., concentration). | Building a calibration model to determine the concentration of a compound in a complex mixture. | mdpi.commdpi.com |

| Hierarchical Cluster Analysis (HCA) | Unsupervised Pattern Recognition | Groups similar samples together into a dendrogram based on their measured variables. | Classifying environmental samples based on their pollutant profiles. | frontiersin.org |

| Multivariate Curve Resolution (MCR) | Signal Resolution | Deconvolutes overlapping signals to extract the pure signal of each chemical component in a mixture. | Resolving co-eluting peaks in chromatography; analyzing reaction kinetics in complex samples. | mdpi.com |

Regulatory Frameworks and Policy Implications for Fluorinated Butanes

National and International Environmental Regulations Pertaining to Fluorinated Compounds

The regulation of fluorinated compounds like 2H-nonafluorobutane is driven by their potential environmental impacts, particularly their contribution to global warming and their classification within the broader group of per- and polyfluoroalkyl substances (PFAS).

Policies and Programs Governing Greenhouse Gas Emissions

Fluorinated greenhouse gases (F-gases), including hydrofluorocarbons (HFCs) like this compound, are potent greenhouse gases with high global warming potentials (GWPs). umweltbundesamt.demdpi.com Although they currently account for about 2.5% of the European Union's total greenhouse gas emissions, their warming potential can be thousands of times greater than that of carbon dioxide. umweltbundesamt.deeuropa.eu Initially introduced as replacements for ozone-depleting substances (ODS), their contribution to the greenhouse effect has led to the establishment of significant international and national regulations. europa.eu

Globally, the Kyoto Protocol was one of the first major international agreements to include F-gases in its basket of regulated greenhouse gases. umweltbundesamt.de More recently, the 2016 Kigali Amendment to the Montreal Protocol established a global phase-down of HFC production and consumption. unep.orgstate.gov This amendment aims to reduce HFC use by 80-85% by the late 2040s, which is expected to avoid up to 0.5°C of global temperature rise by 2100. state.govunep.orgrapidtransition.org

Specific regional and national policies include:

European Union: The EU has implemented stringent F-gas Regulations, most recently Regulation (EU) 2024/573, which repeals the 2014 version. umweltbundesamt.deeuropa.eu This regulation establishes a quota system to progressively reduce the quantity of HFCs placed on the market, aiming for a complete phase-out by 2050. umweltbundesamt.deeuropa.eueuropa.eu It also includes measures to prevent emissions through leak checks, recovery, and training, and it restricts the use of high-GWP HFCs in new equipment. europa.eu

United States: The American Innovation and Manufacturing (AIM) Act of 2020 grants the Environmental Protection Agency (EPA) the authority to phase down the production and consumption of listed HFCs, manage these substances and their substitutes, and facilitate the transition to next-generation technologies. state.goveesi.org The EPA's Greenhouse Gas Reporting Rule also requires reporting for various fluorinated gases, updating global warming potentials to improve data quality and consistency. epa.gov

Other Nations: Various countries have implemented national-level policies. Canada's regulations include provisions for greenhouse gas reporting. gouv.qc.caontario.ca New Zealand has established the Emissions Trading Scheme and committed to the Kigali Amendment phase-down to reduce its F-gas emissions. environment.govt.nz

These policies collectively create a framework that increasingly restricts the production and use of high-GWP HFCs, encouraging the adoption of alternative substances and technologies with lower climate impact. umweltbundesamt.deeesi.org

Regulatory Frameworks for Per- and Polyfluoroalkyl Substances (PFAS) Management

This compound is structurally a per- and polyfluoroalkyl substance (PFAS). synquestlabs.com This classification subjects it to a growing and complex web of regulations aimed at managing "forever chemicals" due to their extreme persistence in the environment. synquestlabs.comservice.gov.uk

Key regulatory frameworks for PFAS include:

United States:

Toxic Substances Control Act (TSCA): The EPA uses TSCA to regulate new and existing chemicals. sciencepolicyjournal.org In June 2023, the EPA released a framework for new PFAS, requiring an extensive evaluation before they can enter the market. epa.gov

Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): In 2024, the EPA designated two major PFAS—PFOA and PFOS—as hazardous substances under CERCLA, improving transparency and accountability for cleaning up contamination. epa.govitrcweb.org While not specifically listed, other PFAS may be addressed as pollutants or contaminants under CERCLA. itrcweb.org

Resource Conservation and Recovery Act (RCRA): In February 2024, the EPA proposed adding nine PFAS to the list of RCRA hazardous constituents to ensure they are managed safely from creation to disposal. epa.govitrcweb.org

Toxics Release Inventory (TRI): The EPA has added numerous PFAS to the list of chemicals that facilities must report annually, as mandated by the National Defense Authorization Act (NDAA). itrcweb.orgfederalregister.gov

European Union:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Under REACH, companies are required to register and evaluate chemicals. europa.eu Several PFAS are listed as Substances of Very High Concern (SVHC). tataelxsi.com In 2023, the European Chemicals Agency (ECHA) proposed a broad restriction on the manufacturing, marketing, and use of PFAS to reduce their emissions into the environment. europa.eu